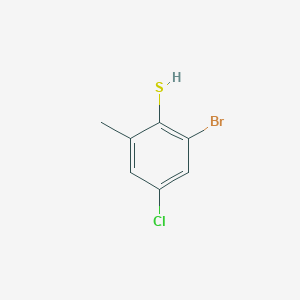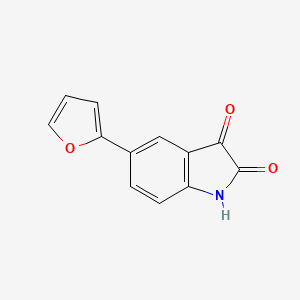
5-(2-Furyl)-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Furyl)-1H-indole-2,3-dione is a heterocyclic compound that features both furan and indole moieties The furan ring is a five-membered aromatic ring containing one oxygen atom, while the indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Furyl)-1H-indole-2,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-furylamine with isatin (indole-2,3-dione) in the presence of a suitable catalyst. The reaction conditions often include heating the mixture in a solvent such as ethanol or acetic acid, followed by purification steps like recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow synthesis techniques, which allow for better control over reaction parameters and higher yields. Catalysts such as Lewis acids or transition metal complexes might be employed to enhance the reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
5-(2-Furyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole-2,3-dione moiety to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan or indole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce indoline derivatives. Substitution reactions can lead to halogenated or nitrated derivatives of the original compound.
科学的研究の応用
5-(2-Furyl)-1H-indole-2,3-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-(2-Furyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 5-(2-Furyl)-1H-indole-3-carboxaldehyde
- 5-(2-Furyl)-1H-indole-2-carboxylic acid
- 5-(2-Furyl)-1H-indole-3-acetic acid
Uniqueness
5-(2-Furyl)-1H-indole-2,3-dione is unique due to its specific combination of furan and indole rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and potential applications. Its unique structure allows for diverse functionalization and derivatization, making it a versatile compound in various fields of research and industry.
特性
分子式 |
C12H7NO3 |
|---|---|
分子量 |
213.19 g/mol |
IUPAC名 |
5-(furan-2-yl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C12H7NO3/c14-11-8-6-7(10-2-1-5-16-10)3-4-9(8)13-12(11)15/h1-6H,(H,13,14,15) |
InChIキー |
SPCDDCLVEXILMN-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)C2=CC3=C(C=C2)NC(=O)C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2'-deoxyguanosine](/img/structure/B15202909.png)
![ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate](/img/structure/B15202916.png)

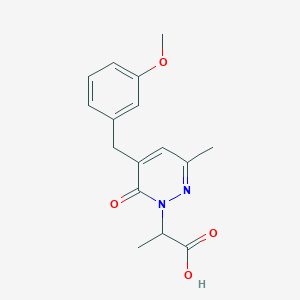
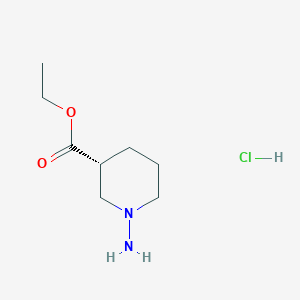
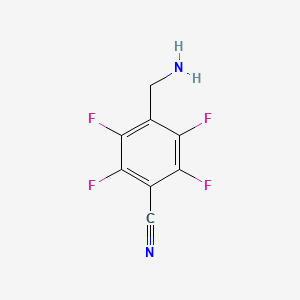
![2,6-Diazaspiro[3.3]heptane oxalate](/img/structure/B15202960.png)
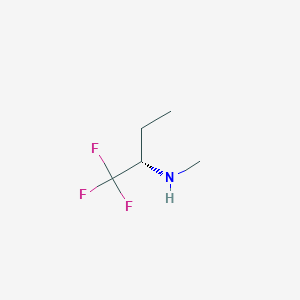
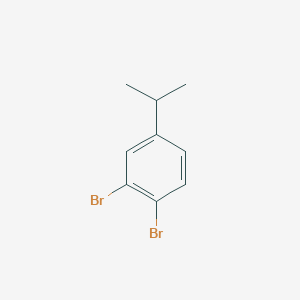
![2-((6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile](/img/structure/B15202976.png)

![3-Chloro-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyridazine](/img/structure/B15203004.png)
